molecular formula C6H9NO3 B025649 (S)-ethyl 4-oxoazetidine-2-carboxylate CAS No. 106863-94-9

(S)-ethyl 4-oxoazetidine-2-carboxylate

Cat. No. B025649
Key on ui cas rn: 106863-94-9
M. Wt: 143.14 g/mol
InChI Key: KADNUXXOMWGVIL-BYPYZUCNSA-N
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Patent
US04435322

Procedure details

6 g. (20.5 mmoles) of ethyl 1-(2,4-dimethoxybenzyl)-4-oxo-2-azetidine-carboxylate prepared according to Example 10, 11 g. (41 mmoles) of potassium peroxidisulfate and 14.5 g, (82 mmoles) of disodium hydrogenphosphate×2H2O are boiled in a mixture of 60 ml. of water and 90 ml. of acetonitrile for 6 hours. The biphase reaction mixture is separated, the aqueous phase is shaken with 100 ml. of benzene and the combined organic phase is extracted with three 30-ml. portions of a saturated aqueous sodium chloride solution. The organic phase is dried with magnesium sulfate, filtered and the filtrate is evaporated. The obtained oily product is subjected to column chromatography (Kieselgel 60, 0.063-0.200 mm., benzene followed by a 99:1 mixture of benzene and acetone). 1.21 g. (41%) of the named compound are obtained.
Name
ethyl 1-(2,4-dimethoxybenzyl)-4-oxo-2-azetidine-carboxylate
Quantity
20.5 mmol
Type
reactant
Reaction Step One
Quantity
41 mmol
Type
reactant
Reaction Step Two
Name
disodium hydrogenphosphate
Quantity
82 mmol
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four
Yield
41%

Identifiers

REACTION_CXSMILES
COC1C=C(OC)C=CC=1C[N:6]1[C:9](=[O:10])[CH2:8][CH:7]1[C:11]([O:13][CH2:14][CH3:15])=[O:12].S(OOS([O-])(=O)=O)([O-])(=O)=O.[K+].[K+].P([O-])([O-])(O)=O.[Na+].[Na+].O>C(#N)C>[O:10]=[C:9]1[NH:6][CH:7]([C:11]([O:13][CH2:14][CH3:15])=[O:12])[CH2:8]1 |f:1.2.3,4.5.6|

Inputs

Step One
Name
ethyl 1-(2,4-dimethoxybenzyl)-4-oxo-2-azetidine-carboxylate
Quantity
20.5 mmol
Type
reactant
Smiles
COC1=C(CN2C(CC2=O)C(=O)OCC)C=CC(=C1)OC
Step Two
Name
Quantity
41 mmol
Type
reactant
Smiles
S(=O)(=O)([O-])OOS(=O)(=O)[O-].[K+].[K+]
Name
disodium hydrogenphosphate
Quantity
82 mmol
Type
reactant
Smiles
P(=O)(O)([O-])[O-].[Na+].[Na+]
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
O
Step Four
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(C)#N

Conditions

Stirring
Type
CUSTOM
Details
the aqueous phase is shaken with 100 ml
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The biphase reaction mixture
CUSTOM
Type
CUSTOM
Details
is separated
EXTRACTION
Type
EXTRACTION
Details
of benzene and the combined organic phase is extracted with three 30-ml
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The organic phase is dried with magnesium sulfate
FILTRATION
Type
FILTRATION
Details
filtered
CUSTOM
Type
CUSTOM
Details
the filtrate is evaporated
ADDITION
Type
ADDITION
Details
, benzene followed by a 99:1 mixture of benzene and acetone)

Outcomes

Product
Name
Type
product
Smiles
O=C1CC(N1)C(=O)OCC
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 41%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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